3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine
Description
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O2/c1-2-8(6-12-4-1)10-13-14-11(16-10)9-3-5-15-7-9/h1-7H |
InChI Key |
ILFZWEDGZNBARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical Characterization and Confirmation
The synthesized compounds, including 3-(5-Furan-3-yl-oxadiazole-2-yl)-pyridine , are characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic bands such as C=O, C=S, NH, and SO2 stretches to confirm functional groups.
- Nuclear Magnetic Resonance (NMR): Both proton (^1H-NMR) and carbon (^13C-NMR) spectra confirm ring formation, substitution patterns, and conformational isomers (e.g., E/Z isomers about imine bonds).
- Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns support the molecular structure.
- Elemental Analysis: Confirms the molecular formula and purity.
Research Findings on Synthesis and Biological Activity
Antitumor Activity and Structure-Activity Relationships
- Derivatives of 5-pyridyl-1,3,4-oxadiazole, including those with furan substituents, have demonstrated potent cytotoxic activity against cancer cell lines such as MCF-7 breast cancer cells.
- Modifications of the pyridine and furan rings, as well as side chains, influence binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer proliferation.
- Computer-aided molecular docking studies reveal strong binding energies (e.g., −10.32 kcal/mol), suggesting these compounds as promising anticancer leads.
Pharmacokinetic Predictions
- Molecular transport properties such as intestinal absorption and blood-brain barrier penetration have been predicted using computational tools.
- Most synthesized compounds comply with Lipinski’s rule of five, indicating good drug-like properties.
- Parameters such as c Log P, number of rotatable bonds, and hydrogen bonding capabilities have been optimized to enhance bioavailability and membrane permeability.
Data Table: Summary of Synthetic Intermediates and Key Parameters
| Compound ID | Synthetic Step Description | Key Spectroscopic Features | Biological Activity (IC50, µM) | Predicted % Absorption | c Log P | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Pyridyl-1,3,4-oxadiazole-2-thiol (intermediate) | IR: C=S at ~1230 cm^-1; ^1H-NMR: SH proton | N/A | N/A | N/A | Precursor for further alkylation |
| 4,5 | Hydrazinolysis products | Disappearance of C=O bands; upfield shift in ^1H-NMR | N/A | N/A | N/A | Confirm ring formation |
| 7-9 | Nucleophilic substitution with arylpiperazines | ^1H-NMR: Piperazine protons at δ 2.50–3.02 ppm | Potent cytotoxicity reported | 85.23–91.12% | ≤5 | Comparable to reference drug erlotinib |
| 12-19 | Condensation with aromatic aldehydes (furan derivatives) | ^1H-NMR: Imine hydrogen at δ 7.95–8.55 ppm | Enhanced activity observed | N/A | N/A | E-isomers predominant |
| 25-29 | Cyclodehydration products | Loss of NH and C=O bands in IR and NMR | N/A | N/A | N/A | Confirm oxadiazole ring closure |
| 33-34 | Sulfonohydrazides | IR: SO2 bands at 1304–1344 and 1158–1161 cm^-1 | N/A | N/A | N/A | Additional pharmacophore introduction |
Note: IC50 values and absorption percentages are based on computational and in vitro data from cited studies.
Chemical Reactions Analysis
Types of Reactions
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Key Observations :
- Furan vs. Phenyl/Alkyl : The furan substituent introduces a smaller, electron-rich heterocycle compared to bulkier phenyl or alkyl groups. This may enhance solubility and π-orbital overlap in conjugated systems .
- Electron-Donating vs. Withdrawing Groups : Furan’s oxygen atom donates electron density, contrasting with trifluoromethyl or chloro substituents, which withdraw electrons. This difference impacts charge distribution, affecting binding to biological targets (e.g., enzymes) .
Physicochemical Properties
- Basicity (pKa) : The pyridine nitrogen’s basicity is modulated by substituents. For example, methylpyridinyl derivatives exhibit reduced basicity due to steric hindrance, while electron-withdrawing groups (e.g., trifluoromethyl) further deprotonate the pyridine ring . Furan’s electron-donating effect likely increases pyridine’s pKa compared to chloro-substituted analogues .
- Synthetic Yields : Reactions with triethyl orthobenzoate (for phenyl-substituted oxadiazoles) achieve >80% yields due to extended conjugation and thermal stability, whereas furan-containing derivatives may require milder conditions to prevent ring degradation .
Comparison Insights :
- Trifluoromethyl and chloro derivatives exhibit stronger bioactivity in agrochemical contexts, likely due to enhanced membrane permeability and target selectivity .
Electronic Structure and Spectroscopic Data
- NMR Chemical Shifts : The furan’s electron-donating nature shifts pyridine ring protons upfield compared to electron-withdrawing substituents. For example, pyridine protons in trifluoromethyl derivatives resonate at δ 8.5–9.0 ppm, whereas furan analogues may appear at δ 7.5–8.2 ppm .
- Conjugation Effects : Extended conjugation in furan-oxadiazole-pyridine systems may result in bathochromic shifts in UV-Vis spectra, relevant for optoelectronic applications .
Biological Activity
The compound 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine represents a novel heterocyclic structure that combines a furan moiety with an oxadiazole and pyridine ring. This unique combination is expected to impart diverse biological activities, making it a subject of interest in medicinal chemistry. The following sections detail the synthesis, biological activity, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring. Common methods include:
- Cyclization Reaction : The reaction of furan derivatives with carbon disulfide and hydrazine derivatives.
- Reflux Conditions : Utilizing reflux methods in solvents like ethanol to facilitate the formation of the oxadiazole structure.
Biological Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including:
Antimicrobial Activity
- Antibacterial Effects : Various studies have shown that oxadiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Properties : Compounds similar to 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine have also been noted for their antifungal activity against common pathogens .
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation in various in vitro assays . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Studies suggest that some oxadiazole derivatives can modulate inflammatory pathways, thereby serving as potential anti-inflammatory agents .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
The biological activity of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many oxadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation or cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates with furan-3-carboxylic acid derivatives. Key steps include:
- Condensation of pyridine-3-carbohydrazide with furan-3-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF).
- Cyclization using phosphorous oxychloride (POCl₃) at 80–90°C for 6–8 hours to form the oxadiazole ring .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity. Optimization of stoichiometry and solvent polarity is critical to minimize byproducts like uncyclized hydrazides .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns on the pyridine and oxadiazole rings. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while furan protons appear at δ 6.5–7.0 ppm .
- FT-IR : Identifies C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) in the oxadiazole ring .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and dihedral angles between the pyridine and oxadiazole moieties, as demonstrated for analogous structures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential irritancy of heterocyclic intermediates.
- Store in airtight containers at 2–8°C to prevent hydrolysis of the oxadiazole ring.
- Toxicity data for structurally similar compounds (e.g., pyridine-oxadiazole hybrids) suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), requiring adherence to GBZ 2.1-2007 workplace exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to ensure reproducibility .
- Structural analogs : Compare activity of 3-(5-Furan-3-yl-oxadiazole)-pyridine with its 2-thio or methyl-substituted derivatives, which may exhibit differing binding affinities due to electronic effects .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial enoyl-ACP reductase, accounting for furan’s electron-rich π-system .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMO). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the oxadiazole ring .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites; furan’s oxygen atom is a strong nucleophile, influencing regioselectivity in cross-coupling reactions .
Q. How does the furan-3-yl substituent influence photophysical properties compared to phenyl or alkyl analogs?
- Methodological Answer :
- Fluorescence studies : The furan ring enhances intramolecular charge transfer (ICT), leading to a Stokes shift of ~80 nm in ethanol. This contrasts with alkyl-substituted analogs, which show weaker emission due to reduced conjugation .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane → DMSO). Furan derivatives exhibit red-shifted emission in polar solvents, suggesting applications as polarity-sensitive probes .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridine nitrogen to enhance solubility and delay metabolic degradation .
- Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to protect the oxadiazole ring from enzymatic hydrolysis, as validated for similar heterocycles .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial efficacy (e.g., MIC = 8 µg/mL vs. 32 µg/mL in Gram-positive strains):
- Root cause : Variability in bacterial strain resistance profiles or compound batch purity.
- Resolution : Re-test using a common strain (e.g., S. aureus ATCC 25923) and validate purity via HPLC (≥95%) before assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
